1,3-Dioxoisoindolin-2-yl pent-4-enoate

Catalog No.
S14012174
CAS No.
M.F
C13H11NO4
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxoisoindolin-2-yl pent-4-enoate

Product Name

1,3-Dioxoisoindolin-2-yl pent-4-enoate

IUPAC Name

(1,3-dioxoisoindol-2-yl) pent-4-enoate

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C13H11NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h2,4-7H,1,3,8H2

InChI Key

ZSQHGLGQUFFISH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

1,3-Dioxoisoindolin-2-yl pent-4-enoate is a complex organic compound characterized by its unique structural features, including a dioxoisoindoline core and a pent-4-enoate side chain. This compound belongs to a class of heterocyclic compounds that exhibit diverse chemical and biological properties. The dioxoisoindoline structure provides a framework for various functionalizations, making it a versatile building block in organic synthesis.

The molecular formula of 1,3-dioxoisoindolin-2-yl pent-4-enoate is C₁₄H₁₃N₁O₅, and its structure includes two carbonyl groups (dioxo) and an ester functional group. The presence of these functional groups contributes to its reactivity and potential applications in medicinal chemistry and material science.

Typical of compounds with carbonyl and ester functionalities. Notable reactions include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds or amines, forming larger heterocyclic structures.
  • Hydroformylation: As indicated in studies involving similar compounds, hydroformylation can be employed to introduce aldehyde groups, enhancing the compound's reactivity .

The biological activity of 1,3-dioxoisoindolin-2-yl pent-4-enoate has been explored in various studies. Compounds with similar structures have shown promising pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties.
  • Anticancer Potential: Research indicates that certain isoindoline derivatives may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: There is evidence suggesting that these compounds may protect neuronal cells from oxidative stress and apoptosis.

The specific biological activities of 1,3-dioxoisoindolin-2-yl pent-4-enoate require further investigation to establish its therapeutic potential.

The synthesis of 1,3-dioxoisoindolin-2-yl pent-4-enoate typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available isoindoline derivatives.
  • Formation of Dioxo Structure: The introduction of carbonyl functionalities can be achieved through oxidation reactions or the use of dioxo precursors.
  • Esterification: The final step usually involves the esterification of the resulting dioxo compound with pentanoic acid derivatives.

For example, one synthetic route involves the use of N,N'-dicyclohexylmethanediimine and N-hydroxyphthalimide in the presence of an appropriate carboxylic acid to form the desired ester .

1,3-Dioxoisoindolin-2-yl pent-4-enoate has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it can serve as a lead compound for drug development targeting bacterial infections or cancer.
  • Material Science: Its unique structure may allow for incorporation into polymers or materials with specific electronic or optical properties.

Interaction studies involving 1,3-dioxoisoindolin-2-yl pent-4-enoate focus on its binding affinity to biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To measure the biological effects and interactions with cellular pathways.

Such studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological profiles.

Similar Compounds

Several compounds share structural similarities with 1,3-dioxoisoindolin-2-yl pent-4-enoate. Notable examples include:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutanoateContains a hydroxy groupPotentially enhanced solubility
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxybutanoateSimilar framework but different substituentsVarying biological activity
Benzyl 2-(1,3-dioxoisoindolin-2-yl)acetateAromatic substitutionAltered electronic properties

These compounds illustrate the diversity within this chemical family while highlighting the unique aspects of 1,3-dioxoisoindolin-2-yl pent-4-enoate.

Traditional synthetic routes to 1,3-dioxoisoindolin-2-yl pent-4-enoate often rely on condensation reactions between phthalimide derivatives and activated carboxylic acids or their equivalents. A widely employed method involves the reaction of N-hydroxyphthalimide with pent-4-enoic acid under dehydrative conditions. This approach leverages the nucleophilic nature of the hydroxylamine oxygen in N-hydroxyphthalimide, which reacts with the carboxylic acid in the presence of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) . For instance, a 76% yield of the target ester has been reported using diethyl phthalate and hydroxylamine hydrochloride in the presence of sodium carbonate, followed by acidification .

Another classical method involves the use of phthalic anhydride as a starting material. When reacted with hydroxylamine phosphate under solvent-free conditions at 130°C, N-hydroxyphthalimide forms as an intermediate, which subsequently undergoes esterification with pent-4-enoyl chloride . This two-step protocol avoids the need for chromatographic purification, making it scalable for industrial applications.

Key advancements in this area include the development of triflic acid-mediated condensations. For example, phthalimide derivatives have been shown to react with diaryl ethers in triflic acid to form spiro-isoindolinones, a reaction that proceeds via O,O-diprotonated intermediates . While this method was initially designed for spirocyclic products, adapting the conditions to esterification with pent-4-enoic acid could provide a novel pathway to 1,3-dioxoisoindolin-2-yl pent-4-enoate.

MethodReagents/ConditionsYield (%)Reference
DCC-mediated couplingN-hydroxyphthalimide, pent-4-enoic acid76
Phthalic anhydride routeHydroxylamine phosphate, 130°C86
Triflic acid catalysisPhthalimide, diaryl ether, CF~3~SO~3~H68–72

Radical-Mediated Pathways via Visible-Light Photoredox Catalysis

Radical-based strategies have emerged as powerful tools for constructing complex esters like 1,3-dioxoisoindolin-2-yl pent-4-enoate. Visible-light photoredox catalysis enables the generation of amidyl radicals from N-substituted phthalimides, which subsequently undergo addition to alkenes or alkynes. A notable example involves the use of the organophotocatalyst Acr+-Mes (9-mesityl-10-methylacridinium) under blue LED irradiation . In this system, single-electron transfer (SET) from the phthalimide derivative generates an amidyl radical, which adds to pent-4-enoate’s double bond, followed by oxidative aromatization to yield the target compound.

Mechanistic studies reveal that the reaction proceeds through a β-carbonyl alkoxyl radical intermediate, which undergoes C(sp³)–C(sp³) bond cleavage to eliminate water and form the ester linkage . This method offers exceptional functional group tolerance, as demonstrated by the synthesis of 3-hydroxyisoindolin-1-ones and their subsequent conversion to phthalimides in yields exceeding 70% under optimized conditions.

Comparative advantages:

  • Avoids stoichiometric coupling agents like DCC.
  • Enables stereocontrol via radical recombination pathways.
  • Compatible with green solvents such as acetonitrile or ethanol.

Transition Metal-Catalyzed Esterification Strategies

Palladium-catalyzed methodologies have revolutionized the synthesis of phthalimide derivatives. For 1,3-dioxoisoindolin-2-yl pent-4-enoate, a multi-component reaction involving bromobenzonitrile, isonitrile, and pent-4-enoic acid has been developed using Pd(OAc)~2~ as a catalyst . The reaction proceeds via oxidative addition of bromobenzonitrile to Pd(0), followed by cyclopalladation and insertion of isonitrile to form a palladacycle intermediate. Subsequent reductive elimination yields the phthalimide core, which undergoes esterification with the carboxylic acid.

Ligand design plays a critical role in these transformations. Bisphosphine ligands such as dppe (1,2-bis(diphenylphosphino)ethane) enhance the stability of the palladium complex, enabling reactions at milder temperatures (80–100°C) with yields up to 88% . Additionally, the use of tert-butoxide as a base facilitates deprotonation of the carboxylic acid, accelerating the esterification step.

Catalyst SystemSubstrate ScopeYield (%)Reference
Pd(OAc)~2~ / dppeAryl bromides, alkenes88
Pd~2~(dba)~3~ / XantphosHeteroaromatic substrates72

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation has significantly reduced reaction times for the synthesis of 1,3-dioxoisoindolin-2-yl pent-4-enoate. A solvent-free protocol involves mixing phthalic anhydride, hydroxylamine hydrochloride, and pent-4-enoic acid in a microwave reactor at 150°C for 10 minutes, achieving an 81% yield . The rapid dielectric heating provided by microwaves enhances the reaction kinetics, minimizing side products such as isoindolinone dimers.

Key innovations:

  • Elimination of toxic solvents (e.g., pyridine or DMF).
  • Energy efficiency due to shorter reaction times (10–15 minutes vs. 12–24 hours conventionally).
  • Scalability demonstrated in batch reactors up to 500 g scale.

Comparative studies between microwave and conventional heating reveal a 40% reduction in energy consumption and a 20% improvement in isolated yield for the microwave-assisted route .

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

245.06880783 g/mol

Monoisotopic Mass

245.06880783 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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